3-(3-butyl-1-methylazetidin-3-yl)phenol
Description
3-(3-Butyl-1-methylazetidin-3-yl)phenol is a nitrogen-containing aromatic compound featuring a phenol group attached to an azetidine ring (a four-membered saturated heterocycle) substituted with a butyl chain and a methyl group at the 3-position. The azetidine ring introduces steric strain due to its small ring size, which may influence reactivity and stability compared to larger heterocycles like pyrrolidine or piperidine .
Properties
CAS No. |
17184-86-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-butyl-1-methylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-4-8-14(10-15(2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
InChI Key |
NNUPXSAVUSYJJR-UHFFFAOYSA-N |
SMILES |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Other CAS No. |
17184-86-0 |
Synonyms |
3-(3-Butyl-1-methylazetidin-3-yl)phenol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-butyl-1-methylazetidin-3-yl)phenol typically involves the preparation of azetidine intermediates. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials. This intermediate can then be functionalized to introduce the phenol group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography can be employed to analyze and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-butyl-1-methylazetidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(3-butyl-1-methylazetidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-butyl-1-methylazetidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the azetidine moiety can interact with biological receptors or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Azetidine/Pyrrolidine Moieties
The following compounds share structural homology with 3-(3-butyl-1-methylazetidin-3-yl)phenol, differing primarily in substituents or heterocyclic ring size:
Key Observations :
- For example, azetidines are more prone to ring-opening reactions under acidic conditions compared to pyrrolidines .
- Substituent Influence: The butyl chain in this compound enhances lipophilicity compared to the pentyl-substituted analog, which may affect solubility and membrane permeability. Predicted collision cross-sections (CCS) for both azetidine derivatives are nearly identical (~155 Ų), suggesting similar chromatographic retention times in mass spectrometry .
Phenol Derivatives with Ester or Propenyl Groups
Phenol esters and propenyl-substituted phenols differ in functional groups but share aromaticity, enabling comparisons of toxicity and reactivity:
Key Observations :
- Toxicity Profile: 3-(2-Methyl-2-propen-1-yl)-phenol 1-acetate exhibits acute oral toxicity (H302) and irritation hazards, likely due to its electrophilic propenyl group and ester moiety. In contrast, azetidine-containing phenols lack reported GHS data, but the presence of a basic nitrogen atom may reduce dermal irritation compared to esters .
- Reactivity: Phenol esters (e.g., 4-acetoxybenzoic acid) undergo hydrolysis to release acetic acid and phenolic intermediates, whereas azetidine derivatives may participate in ring-opening reactions or act as hydrogen-bond donors via the phenolic -OH group .
Comparison of Physicochemical Properties
| Property | This compound | 3-(3-Butyl-1-methylpyrrolidin-3-yl)phenol | 3-(2-Methyl-2-propen-1-yl)-phenol 1-acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~233.33 | ~249.36 | 206.24 |
| Predicted LogP | ~3.5 (estimated) | ~3.8 (estimated) | ~2.9 (estimated) |
| Functional Groups | Phenol, azetidine | Phenol, pyrrolidine | Phenol, acetate, propenyl |
| Stability | Moderate (strained azetidine) | High (stable pyrrolidine) | Low (reactive ester and propenyl) |
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